5-Methoxy-2-methyl-3-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole

Specific Scientific Field: Organic Chemistry

Comprehensive Summary of the Application: “2-Methyl-5-nitrobenzonitrile” is used as an intermediate in the synthesis of "5-(2-methyl-5-nitrophenyl)-1H-tetrazole" .

Methods of Application or Experimental Procedures: The compound is formed by the nitration of o-toluonitrile with NO2+ BF4-. The crystal structure of 2-methyl-5-nitrobenzonitrile is stabilized by van der Waals interactions .

Results or Outcomes: The successful synthesis of “5-(2-methyl-5-nitrophenyl)-1H-tetrazole” demonstrates the utility of “2-Methyl-5-nitrobenzonitrile” as an intermediate in organic synthesis .

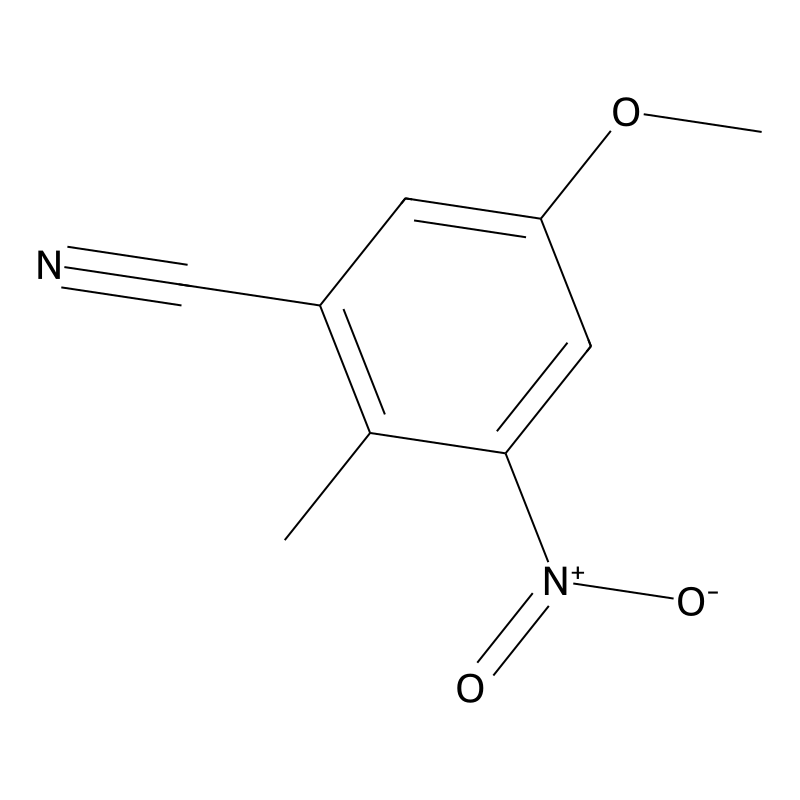

5-Methoxy-2-methyl-3-nitrobenzonitrile is an organic compound that belongs to the class of nitriles, characterized by the presence of a cyano group (-C≡N) attached to a benzene ring. The molecular formula for this compound is C10H10N2O3, indicating it contains ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This compound features a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) on the benzene ring, which significantly influences its chemical properties and biological activities.

The structural representation of 5-Methoxy-2-methyl-3-nitrobenzonitrile can be visualized as follows:

This specific arrangement of substituents contributes to its unique reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

- No information available on the mechanism of action of 5-methoxy-2-methyl-3-nitrobenzonitrile.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon. This reaction yields 5-methoxy-2-methyl-3-aminobenzonitrile.

- Nucleophilic Aromatic Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions, leading to various substituted products.

- Oxidation: The methyl group may be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

These reactions highlight the versatility of 5-Methoxy-2-methyl-3-nitrobenzonitrile in organic synthesis.

Research indicates that 5-Methoxy-2-methyl-3-nitrobenzonitrile exhibits various biological activities. It has been investigated for its potential antimicrobial properties, with studies suggesting it may inhibit the growth of certain bacteria and fungi. Additionally, its anti-inflammatory properties have been explored, indicating potential therapeutic applications in treating inflammatory diseases.

The biological activity is largely attributed to the presence of the nitro group, which can undergo bioreduction in biological systems to form reactive intermediates capable of interacting with cellular components.

The synthesis of 5-Methoxy-2-methyl-3-nitrobenzonitrile generally involves nitration reactions. A common method includes:

- Starting Material: Begin with 5-methoxy-2-methylbenzonitrile.

- Nitration: Treat the starting material with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

- Purification: Post-reaction purification may involve recrystallization or chromatography to isolate the desired product in high purity.

In an industrial context, continuous flow reactors might be employed to enhance yield and safety during production.

5-Methoxy-2-methyl-3-nitrobenzonitrile has several notable applications:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound is explored for potential therapeutic applications due to its biological activity, particularly in drug design targeting antimicrobial and anti-inflammatory pathways.

- Chemical Industry: It is utilized in producing dyes and pigments owing to its unique chemical structure.

Studies on 5-Methoxy-2-methyl-3-nitrobenzonitrile's interactions with biological targets have revealed its ability to form complexes with proteins and enzymes. The nitro group plays a crucial role in these interactions, facilitating binding through electrostatic interactions or hydrogen bonding. This property is significant for understanding its mechanism of action in biological systems and potential therapeutic uses.

Several compounds share structural similarities with 5-Methoxy-2-methyl-3-nitrobenzonitrile. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methyl-3-nitrobenzonitrile | Structure | Lacks methoxy group; different solubility and reactivity |

| 4-Methoxy-2-methyl-3-nitrobenzonitrile | Structure | Different substitution pattern affects chemical properties |

| 5-Ethoxy-2-methyl-3-nitrobenzonitrile | Structure | Ethoxy group may influence solubility compared to methoxy |

Uniqueness

The uniqueness of 5-Methoxy-2-methyl-3-nitrobenzonitrile lies in its specific combination of functional groups on the benzene ring. This arrangement imparts distinct chemical reactivity and biological properties compared to its analogs, making it a valuable compound for further research and development in both synthetic chemistry and pharmacology.